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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different Amlodipine
Besylate formulations, a widely prescribed calcium channel blocker for the management of
hypertension and angina.[1][2][3] The focus is on presenting supporting experimental data from
various studies to aid in research and development.

In Vitro Bioequivalence and Dissolution Studies

In vitro dissolution studies are a critical component of establishing the pharmaceutical
equivalence of different drug formulations. These studies assess the rate and extent to which
the active pharmaceutical ingredient (API) dissolves from the dosage form in a specified
medium. For Amlodipine Besylate, a Biopharmaceutical Classification System (BCS) Class |
drug (high solubility, high permeability), in vitro dissolution data can often be used to waive in
Vivo bioequivalence studies, a practice known as biowaiver.[4][5]

Several studies have evaluated the in vitro equivalence of generic Amlodipine Besylate
tablets against the innovator product. These studies typically assess dissolution profiles in
different pH media (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. The similarity
factor (f2) is a key metric used to compare dissolution profiles, with values between 50 and 100
indicating similarity.

Table 1: Summary of In Vitro Dissolution Studies
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Study Reference

Formulations Compared

Key Findings

Al-Gousous et al.

Generic vs. Innovator
(Norvasc® and Amlor®) tablets

and capsules

All tested products were
pharmaceutically equivalent
based on in vitro drug release
profiles, satisfying USP

specifications.

Quispe-Fuentes et al.

Two generic formulations vs.

reference drug in Peru

Generic formulations
demonstrated in vitro
bioequivalence to the
reference drug based on
similarity factor (f2), dissolution
efficiency, and mean

dissolution time.

Four generic brands vs.

Tested generic brands met
WHO BCS-based biowaiver

criteria, ensuring

Al-kapsi et al. innovator product (Norvasc®) )
) ] ) pharmaceutical and
in Saudi Arabia ] ]
therapeutic equivalence
without in vivo screening.
Dissolution profiles of all
o brands were similar to the
Ten brands of Amlodipine 5mg )
Dandam et al. innovator brand at pH 6.8,

tablets in Northern Nigeria

while only four were similar at
pH 1.2.

In Vivo Bioequivalence and Pharmacokinetic

Studies

In vivo bioequivalence studies are conducted in healthy human volunteers to compare the rate

and extent of absorption of the active ingredient from different formulations. The key

pharmacokinetic parameters measured are the maximum plasma concentration (Cmax), the

time to reach maximum plasma concentration (Tmax), and the area under the plasma

concentration-time curve (AUC). For two formulations to be considered bioequivalent, the 90%
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confidence intervals for the ratio of the geometric means of Cmax and AUC must fall within the
range of 80-125%.

Numerous studies have demonstrated the bioequivalence of various generic Amlodipine
Besylate formulations with the innovator product through randomized, crossover study
designs. These studies confirm that generic versions can be used interchangeably with the
brand-name drug. Furthermore, studies have also compared different salt forms of amlodipine,
such as nicotinate and adipate, with the besylate form, often finding them to be
pharmacokinetically equivalent.

Table 2: Summary of Pharmacokinetic Parameters from Bioequivalence Studies
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Cmax AUC (0-) . .
. Tmax (h) Bioequivale
Study Formulation (ng/mL) (ng-h/mL)
(Test vs. nce
Reference s Compared (Testvs. (Test vs. .
Reference) Conclusion
Reference) Reference)
Amlodipine
Nicotinate vs. - 190.91 vs. )
Park et al. o 3.87vs. 4.01 Not specified Equivalent
Amlodipine 203.15
Besylate
Test vs.
) Reference 442.3 vs. ) )
Pico et al. o 6.8vs. 7.0 8.3vs. 9.0 Bioequivalent
Amlodipine 439.03
Besylate
Vazkor® vs. 6,183.7 267,231.0
Originator /mL) vs. -h/mL) vs.
Sailer et al. g o (pg/mL) 5.6 vs. 6.1 (P ) Bioequivalent
Amlodipine 5,366.7 266,061.7
Besylate (pg/mL) (pg-h/mL)
Test vs.
Setiawati et Reference 417.86 vs. ) )
o 8.08 vs. 8.22 8.0vs. 8.5 Bioequivalent
al. Amlodipine 408.23
Besylate
S-amlodipine o
) No significant
gentisate vs. 129.7 vs. _ _
- - differences in
Lee et al. Racemate Not specified Not specified 129.0 (AUCO- PK
amlodipine last)
parameters
besylate
Amlodipine Similar
Adipate vs. ) pharmacokin
) o ] - Ratio: 0.93 )
Kim et al. Amlodipine Ratio: 0.89 Not specified etic
(AUClast) o
Besylate characteristic
(5mg) S
Kim et al. Amlodipine Ratio: 1.09 Not specified Ratio: 1.01 Similar
Adipate vs. (AUClast) pharmacokin
Amlodipine etic
© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Besylate characteristic
(20mg) S

Experimental Protocols
In Vitro Dissolution Testing

A standard dissolution test for Amlodipine Besylate tablets is performed using a USP
Apparatus 2 (paddle method).

o Apparatus: USP Apparatus 2 (Paddle)

o Dissolution Medium: Typically, studies use multiple media to simulate the pH of the
gastrointestinal tract, such as 900 mL of 0.01 N HCI (pH 1.2), acetate buffer (pH 4.5), and
phosphate buffer (pH 6.8).

o Agitation Speed: 50 or 75 rpm.
e Temperature: 37 = 0.5 °C.

o Sampling Times: Samples are withdrawn at multiple time points (e.g., 5, 10, 15, 20, 30, 45,
and 60 minutes) to generate a dissolution profile.

e Analysis: The amount of dissolved amlodipine is quantified using a validated analytical
method, typically UV-Vis spectrophotometry at a wavelength of 239 nm or High-Performance
Liquid Chromatography (HPLC).

In Vivo Bioequivalence Study

A typical in vivo bioequivalence study for Amlodipine Besylate follows a randomized, two-
period, two-sequence, crossover design.

o Study Population: Healthy adult male and/or female volunteers.

o Study Design: A randomized, single-dose, two-period, two-sequence, crossover study is
common. Due to the long half-life of amlodipine, a sufficiently long washout period of at least
3 to 4 weeks is required between the two treatment periods.
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» Drug Administration: Subjects receive a single oral dose of the test and reference
formulations under fasting conditions.

» Blood Sampling: Blood samples are collected at predetermined time points before and up to
144 hours or longer after drug administration.

e Analytical Method: Plasma concentrations of amlodipine are determined using a validated
bioanalytical method, most commonly Liquid Chromatography with Tandem Mass
Spectrometry (LC-MS/MS).

o Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the
pharmacokinetic parameters Cmax, Tmax, and AUC.

 Statistical Analysis: The log-transformed Cmax and AUC data are analyzed using Analysis of
Variance (ANOVA) to determine if the 90% confidence intervals for the ratio of the test and
reference products fall within the 80-125% acceptance range.
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Caption: Experimental workflow for assessing the bioequivalence of Amlodipine Besylate
formulations.
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Caption: Logical relationship of the bioequivalence assessment process for Amlodipine
Besylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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